Stereochemical Potency Discrimination: Picumeterol (R-Enantiomer) vs. (S)-Enantiomer GR114744A
Picumeterol, the pure (R)-enantiomer, demonstrates approximately 40-fold greater potency than its (S)-enantiomer (GR114744A) across multiple in vitro pharmacological models of β2-agonist activity . This eudismic ratio is one of the largest reported among β2-agonists and directly quantifies the stereochemical dependence of receptor activation for this chemotype.
| Evidence Dimension | β2-adrenoceptor agonist potency (in vitro pharmacological models) |
|---|---|
| Target Compound Data | Picumeterol (R-isomer): ~40× more potent than S-isomer |
| Comparator Or Baseline | GR114744A (S-isomer): baseline (1×) |
| Quantified Difference | ~40-fold greater potency for the R-enantiomer |
| Conditions | Multiple in vitro pharmacological models of β2-agonist activity (specific assays not itemized in the aggregated source) |
Why This Matters
Any preparation containing the racemate or the distomer will require ~40-fold higher concentration to achieve equivalent receptor activation, invalidating dose–response comparisons unless enantiomeric purity is verified.
- [1] NCATS Inxight Drugs. Picumeterol (GR114297A). National Center for Advancing Translational Sciences. View Source
